N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-3-[(2-ethylbutanoyl)amino]benzamide is 354.15795719 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Melanoma Cytotoxicity
Benzamide derivatives have been synthesized and tested for their potential in targeted drug delivery against melanoma cells. These derivatives showed higher toxicity against B16 melanoma and SK-MEL-28 cells compared to the parent compound, chlorambucil, indicating their potential for enhanced efficacy in melanoma therapy. The concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells is supported, leading to enhanced efficacy (Wolf et al., 2004).
Neuroleptic Activity
Benzamide derivatives have also been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a good correlation between structure and activity throughout the series, with some compounds showing significantly higher activity than metoclopramide, a standard drug used in the treatment of psychosis (Iwanami Sumio et al., 1981).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides revealed their potential as selective class III agents for cardiac electrophysiological activity. These compounds showed potency in vitro comparable to sematilide, indicating their viability as replacements for the methylsulfonylamino group in producing class III electrophysiological activity in the benzamide series (Morgan et al., 1990).
Antimicrobial Activities
Novel Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and various substituted aromatic aldehydes demonstrated antibacterial and antifungal activity. This indicates their potential as biologically active compounds in combating microbial infections (Mange et al., 2013).
Antiavian Influenza Virus Activity
A study on benzamide-based 5-aminopyrazoles and their corresponding derivatives found significant antiviral activities against bird flu influenza (H5N1). This showcases the potential of these compounds in the development of antiviral drugs (Hebishy et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-ethylbutanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-13(4-2)19(23)21-15-7-5-6-14(10-15)20(24)22-16-8-9-17-18(11-16)26-12-25-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIWZDFFZUJLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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